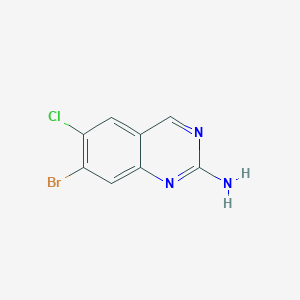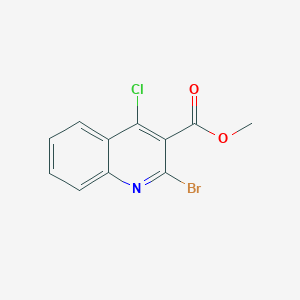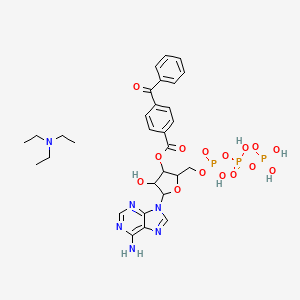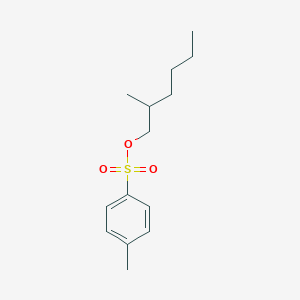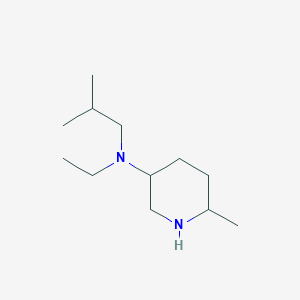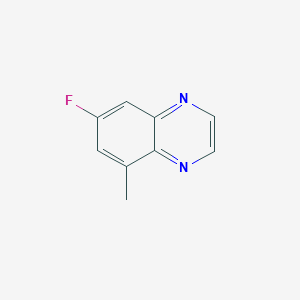
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroacetophenone and methylamine.
Reaction Conditions: The key step involves the reductive amination of 3-fluoroacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride can be compared with other similar compounds such as:
1-(3-Fluorophenyl)piperazine hydrochloride: This compound also contains a fluorine atom on the phenyl ring but has a piperazine ring instead of an ethylamine chain.
3-Fluoroamphetamine: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H |
InChI Key |
BCFYXJYCTQUITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


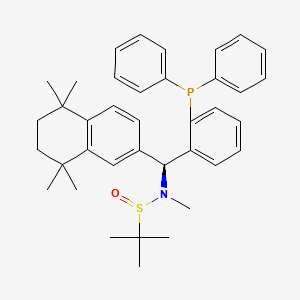
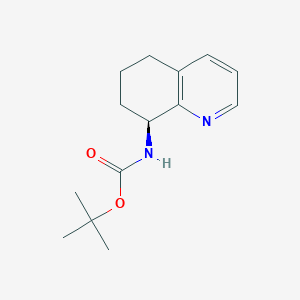
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)

